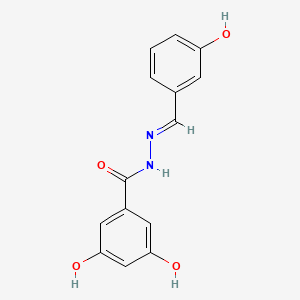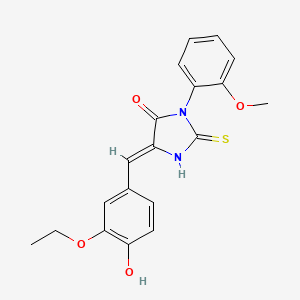![molecular formula C15H16N8O B5556630 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest falls within the category of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds known for a wide range of biological activities. The synthesis and study of these compounds are of interest due to their potential in pharmaceutical development and material science.
Synthesis Analysis
The synthesis of pyrazolo and pyrimidinyl derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves reduction and subsequent condensation of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates (Ochi & Miyasaka, 1983).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of pyrazolo and pyrimidinyl rings. Advanced techniques such as IR, MS, 1H-NMR, and 13C-NMR are used to elucidate their structure, as demonstrated in the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation, nitrosation, and reactions with nucleophilic reagents, leading to the formation of complex heterocyclic structures. The reaction pathways and products depend significantly on the reactants and conditions employed (El-Abadelah et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be determined through experimental studies. These properties are crucial for understanding the compound's behavior in various conditions and potential applications in material science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other compounds, are key to their application in drug development and other fields. Studies often explore the antimicrobial, antifungal, and anticancer activities of these compounds, highlighting their potential as therapeutic agents (Khobragade et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, which share a structural motif with the target compound, demonstrates the diversity of pyrazole derivatives that can be synthesized for potential applications in medicinal chemistry and drug design H. Ochi & T. Miyasaka, 1983.
Antiviral Properties
- Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and found to possess significant anti-avian influenza virus activity, highlighting the therapeutic potential of such compounds against infectious diseases A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020.
Anticancer Activities
- Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, underscoring the applicability of these compounds in cancer therapy and inflammation management A. Rahmouni et al., 2016.
Antimicrobial Activities
- The synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety, including pyrazinecarboxamide derivatives, have shown promising antibacterial activity, indicating their potential use as antibacterial agents M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of pyrazole derivatives are promising. They are being extensively studied for their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Eigenschaften
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-11-2-7-23(22-11)14-8-13(20-10-21-14)18-5-6-19-15(24)12-9-16-3-4-17-12/h2-4,7-10H,5-6H2,1H3,(H,19,24)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBUHSWASWENCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)
![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)



![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)



